molecular formula C10H9BO2 B1301966 2-Naphthaleneboronic acid CAS No. 32316-92-0

2-Naphthaleneboronic acid

Cat. No.: B1301966
CAS No.: 32316-92-0
M. Wt: 171.99 g/mol
InChI Key: KPTRDYONBVUWPD-UHFFFAOYSA-N
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Description

Beta-naphthylboronic acid, also known as 2-naphthylboronic acid, is an organic compound containing a boronic acid functional group attached to a naphthalene ring. It is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and methanol. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

2-Naphthaleneboronic acid is an organometallic compound that primarily targets the process of catalysis and pharmaceutical manufacturing . It is used in the study of enantioselective rhodium-catalyzed addition of aryl boronic acids to 2,2,2-trifluoroacetophenones .

Mode of Action

The compound interacts with its targets through a process known as the rhodium-catalyzed addition of aryl boronic acids . This interaction leads to the formation of chiral, tertiary trifluoromethyl alcohols . It is also employed in a study of a palladium-catalyzed addition of aryl boronic acids to nitriles providing aryl ketones .

Biochemical Pathways

The biochemical pathways affected by this compound involve the addition of aryl boronic acids to 2,2,2-trifluoroacetophenones . The downstream effects of this pathway lead to the production of chiral, tertiary trifluoromethyl alcohols .

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of chiral, tertiary trifluoromethyl alcohols . This is achieved through the enantioselective rhodium-catalyzed addition of aryl boronic acids to 2,2,2-trifluoroacetophenones .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and light. It is recommended to store the compound in a dark place, sealed, and at room temperature . These conditions help maintain the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-naphthylboronic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of beta-naphthylboronic acid typically involves large-scale Grignard reactions due to their high yield and efficiency. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Naphthyl alcohols.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

naphthalen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTRDYONBVUWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370265
Record name 2-Naphthaleneboronic acid
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Molecular Weight

171.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32316-92-0
Record name 2-Naphthylboronic acid
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Record name 2-Naphthaleneboronic acid
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Record name 2-Naphthaleneboronic acid
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Record name (naphthalen-2-yl)boronic acid
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Record name 2-NAPHTHALENEBORONIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 15 gm (63.3 mMol) 2-bromonaphthalene in 100 mL tetrahydrofuran was cooled to −78° C. and then 47.4 mL (75.9 mMol) n-butyllithium (1.6 M in hexane) were added. After stirring for about 1.5 hours, a solution of 19 mL (82.2 mMol) triisopropylborate in 30 mL tetrahydrofuran was added via addition funnel. The reaction mixture was allowed to warm to room temperature and was stirred for about 18 hours. The reaction mixture was then partitioned between ethyl acetate and 2 N hydrochloric acid. The phases were separated and the organic phase washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure. The residual solid was suspended in hexanes and the mixture subjected to sonication. The suspension was then filtered to provide 8.3 gm (76%) of the title compound as a white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

Magnesium (60.27 mmol) and tetrahydrofuran (30 mL) were put in a three-necked round bottom flask and stirred. To the solution, 2-bromonaphthalene (13.07 mmol) was added, and the reaction mixture was heated. After that, 2-bromonaphthalene (32.02 mmol) dissolved in tetrahydrofuran (30 mL) was added dropwise to the solution. The reaction mixture was heated and refluxed for 4.5 hours. After that, the mixture was cooled to −78° C. (EtO)3B (111.66 mmol) was added dropwise over 15 minutes. Then, the mixture was warmed to room temperature and stirred for additional 5 hours. Then, the mixture was cooled to 0° C. The reaction was quenched by the addition of 1 M hydrochloric acid stirring for 2 hours. The reaction mixture was extracted with diethyl ether three times. The combined extracts was washed with brine and dried over anhydrous sodium sulfate. After the drying, the extract was filtered. Then the filtrate was concentrated. The obtained solid was recrystallized in benzene to give GA40 (9 mmol, yield: 77%).
Quantity
60.27 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.07 mmol
Type
reactant
Reaction Step Two
Quantity
32.02 mmol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
111.66 mmol
Type
reactant
Reaction Step Four
Name
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-Naphthaleneboronic acid in organic synthesis?

A: this compound serves as a crucial building block in organic synthesis, particularly in Suzuki coupling reactions. [, ] This palladium-catalyzed cross-coupling reaction facilitates the formation of biaryl compounds, which are prevalent in pharmaceuticals and natural products. For instance, this compound has been employed in synthesizing analogs of the anti-HIV alkaloid michellamine B. []

Q2: Can you describe a cost-effective method for synthesizing this compound?

A: A pilot-scale experiment demonstrated a cost-effective method for synthesizing this compound using a Grignard reagent method. [] This method utilizes the readily available 2-bromonaphthalene as a starting material and avoids the use of expensive butyllithium reagents. By optimizing the reaction conditions, including material ratios and temperatures, a yield of 72.4% was achieved, making this approach economically viable. []

Q3: Does this compound exhibit any biological activity?

A: While not inherently biologically active, this compound plays a crucial role in synthesizing biologically active compounds. For example, two simplified analogs of michellamine B, an anti-HIV alkaloid, were synthesized using this compound as a key building block. [] These analogs demonstrated inhibitory activity against recombinant HIV reverse transcriptase and rat brain protein kinase C. [] This highlights the potential of this compound as a starting material for developing novel therapeutics.

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